4-Bromo-2-(1,1-diethoxyethyl)thiophene
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Overview
Description
4-Bromo-2-(1,1-diethoxyethyl)thiophene is an organic compound characterized by a bromine atom and a diethoxyethyl group attached to a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,1-diethoxyethyl)thiophene typically involves the bromination of thiophene followed by the introduction of the diethoxyethyl group. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature and light conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(1,1-diethoxyethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form hydrogen bromide (HBr).
Substitution: The diethoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are used.
Reduction: Reducing agents like zinc (Zn) or iron (Fe) in acidic conditions are employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: Hydrogen bromide (HBr) and the corresponding thiol.
Substitution: Substituted thiophenes with different functional groups.
Scientific Research Applications
4-Bromo-2-(1,1-diethoxyethyl)thiophene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
4-Bromo-2-(1,1-diethoxyethyl)thiophene is compared with other similar compounds, such as 4-bromo-2-(2,2-diethoxyethyl)thiophene and 4-bromo-2-(1,1-dimethoxyethyl)thiophene. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Comparison with Similar Compounds
4-Bromo-2-(2,2-diethoxyethyl)thiophene
4-Bromo-2-(1,1-dimethoxyethyl)thiophene
4-Bromo-2-(2,2-dimethoxyethyl)thiophene
This comprehensive overview highlights the significance of 4-Bromo-2-(1,1-diethoxyethyl)thiophene in scientific research and its potential applications in various fields
Properties
IUPAC Name |
4-bromo-2-(1,1-diethoxyethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO2S/c1-4-12-10(3,13-5-2)9-6-8(11)7-14-9/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYJOETYNFNMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C1=CC(=CS1)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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